1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes multiple functional groups such as imidazole, purine, and piperazine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and purine rings, followed by the introduction of the piperazine moiety. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Synthesis of the Purine Ring: The purine ring is often synthesized via the cyclization of appropriate aminoimidazole derivatives.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the purine-imidazole intermediate.
Final Assembly: The final compound is obtained by coupling the piperazine derivative with the imidazopurine core under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxo derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares similarities with other imidazopurine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
4,7,8-trimethyl-6-[2-(4-phenacylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c1-16-17(2)31-20-21(27(3)24(34)26-22(20)33)25-23(31)30(16)14-13-28-9-11-29(12-10-28)15-19(32)18-7-5-4-6-8-18/h4-8H,9-15H2,1-3H3,(H,26,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLWVAOSVHOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC(=O)C5=CC=CC=C5)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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